3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

Lipophilicity Drug-likeness CNS penetration

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester (CAS 63618-00-8) is a conformationally constrained bicyclic β-amino acid ester featuring a fused cyclopropane-pyrrolidine nitrogen-containing core. With molecular formula C9H15NO2, molecular weight 169.22 g/mol, a predicted XLogP3-AA of 0.5, and a predicted pKa of 9.14 ± 0.40, this compound occupies a physicochemical region distinct from both the parent 3-azabicyclo[3.1.0]hexane scaffold (XLogP3 0.2, pKa ~11.5) and regioisomeric esters such as the C6-substituted ethyl ester (C8H13NO2, MW 155.2).

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 63618-00-8
Cat. No. B3276189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester
CAS63618-00-8
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C12CC1CN(C2)C
InChIInChI=1S/C9H15NO2/c1-3-12-8(11)9-4-7(9)5-10(2)6-9/h7H,3-6H2,1-2H3
InChIKeyUBJNCDJYIYPOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester (63618-00-8) – Core Bicyclic Building Block for CNS & DPP-IV Drug Development


3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester (CAS 63618-00-8) is a conformationally constrained bicyclic β-amino acid ester featuring a fused cyclopropane-pyrrolidine nitrogen-containing core [1]. With molecular formula C9H15NO2, molecular weight 169.22 g/mol, a predicted XLogP3-AA of 0.5, and a predicted pKa of 9.14 ± 0.40, this compound occupies a physicochemical region distinct from both the parent 3-azabicyclo[3.1.0]hexane scaffold (XLogP3 0.2, pKa ~11.5) and regioisomeric esters such as the C6-substituted ethyl ester (C8H13NO2, MW 155.2) [1][2]. The rigid bicyclic architecture is found in several FDA-approved drugs including boceprevir (Victrelis), trovafloxacin, and centanafadine, making this compound a strategically valuable intermediate for medicinal chemistry programs targeting CNS, metabolic, and anti-infective indications [3].

Why Generic Substitution of 63618-00-8 Fails – Physicochemical and Regiochemical Non-Interchangeability in 3-Azabicyclo[3.1.0]hexane Ester Building Blocks


3-Azabicyclo[3.1.0]hexane esters are not interchangeable—even within the same nominal scaffold. The N-methyl group in 63618-00-8 simultaneously modulates amine basicity (pKa shift downward by ~2.4 units vs. unsubstituted parent) and lipophilicity (XLogP3 increase from 0.2 to 0.5), directly impacting salt formation, solubility, and membrane permeability of downstream conjugates [1][2]. Regioisomers such as the C6-ethyl ester (CAS 179236-79-4) differ in molecular formula (C8H13NO2, MW 155.2 vs. C9H15NO2, MW 169.22), ester attachment point, and H-bond donor count (1 vs. 0), generating distinct reactivity profiles in medicinal chemistry campaigns . The 35-fold improvement in μ-opioid receptor binding affinity observed when a single methyl substituent is added to the 3-azabicyclo[3.1.0]hexane core illustrates the extreme sensitivity of biological activity to minor structural perturbations [3].

Quantitative Differentiation Evidence for 63618-00-8 vs. Closest Analogues – Procurement-Relevant Head-to-Head Analysis


Lipophilicity (XLogP3) Advantage of N-Methyl Ester vs. Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3-AA value of 0.5, compared to 0.2 for the unsubstituted 3-azabicyclo[3.1.0]hexane parent scaffold [1][2]. This 0.3 log unit increase represents a ~2-fold enhancement in octanol-water partitioning, indicating greater lipophilicity that can advantage membrane permeability in CNS drug candidates.

Lipophilicity Drug-likeness CNS penetration

Reduced Amine Basicity vs. Parent Scaffold – Implications for Salt Selection and Reactivity

The N-methyl substitution lowers the predicted pKa of 63618-00-8 to 9.14 ± 0.40, versus an estimated pKa of approximately 11.5 for the unsubstituted 3-azabicyclo[3.1.0]hexane parent amine [1]. This ~2.4 pKa unit reduction significantly alters the protonation state at physiological pH (7.4), impacting salt-forming capacity and reactivity in amide coupling.

Amine basicity Salt formation pKa modulation

Regioisomeric Differentiation from C6-Ethyl Ester – Impact on Molecular Properties and Synthetic Strategy

The target compound (C9H15NO2, MW 169.22 g/mol) is a C1-substituted 3-azabicyclo[3.1.0]hexane ethyl ester, whereas the regioisomeric C6-ester (CAS 179236-79-4) possesses molecular formula C8H13NO2 and MW 155.2 g/mol [1]. The C1 placement generates a quaternary carbon at the bridgehead, influencing steric environment and conformational flexibility differently from the C6 regioisomer, which retains a secondary amine (H-bond donor count = 1 vs. 0 for the target) [1].

Regioisomer Building block SAR

The 'Magic Methyl' Effect – 35-Fold Improvement in μ-Opioid Receptor Binding Affinity via N-Methylation

In a 3-azabicyclo[3.1.0]hexane series designed as achiral μ-opioid receptor antagonists, addition of a single methyl substituent to the nitrogen atom (analogous to the N-methyl group present in 63618-00-8) resulted in a 35-fold improvement in receptor binding affinity [1]. The optimized compounds achieved picomolar binding affinity with selectivity for the μ receptor over δ and κ subtypes [2].

Opioid receptor Binding affinity Methyl effect

Patent-Class Evidence: 63618-00-8 as a Key Intermediate in DPP-IV Inhibitor Development

Patents disclosing conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV (DPP-IV) inhibitors demonstrate that the 3-azabicyclo[3.1.0]hexane scaffold provides substantial binding advantages. The incorporation of this rigid bicyclic amine at the P2 region of 2-cyanopyrrolidine DPP-IV inhibitors yields compounds with potent enzyme inhibition [1][2]. Compound 63618-00-8 serves as a direct synthetic precursor to the 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid building block explicitly required in these patent families [3].

DPP-IV inhibitor Diabetes Conformational constraint

Primary Research & Industrial Application Scenarios for 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester (63618-00-8)


μ-Opioid Receptor Antagonist Lead Optimization – CNS Pruritus & Pain Programs

63618-00-8 supplies the N-methyl-3-azabicyclo[3.1.0]hexane pharmacophore shown to deliver a 35-fold binding affinity improvement in μ-opioid receptor antagonists [1][2]. Its elevated lipophilicity (XLogP3 0.5 vs. 0.2 for parent) favors blood–brain barrier penetration. Research groups developing next-generation pruritus or pain therapeutics should procure this specific N-methyl ester intermediate to replicate the picomolar-affinity SAR established in the 2011/2012 literature [1][2].

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Synthesis – Type 2 Diabetes Drug Discovery

As the direct ethyl ester precursor to 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, 63618-00-8 is the building block specified in patent families for conformationally rigid DPP-IV inhibitors [3][4]. The reduced amine basicity (pKa 9.14 vs. ~11.5 parent) enables milder amide coupling conditions required for constructing the 2-cyanopyrrolidine P2 pharmacophore. Laboratories following patent-protected synthetic routes for type 2 diabetes candidates must use this compound to ensure fidelity to disclosed procedures [3][4].

Conformationally Constrained Fragment Library Design – Privileged Scaffold Screening

63618-00-8's rigid bicyclic architecture, quaternary bridgehead ester, and zero H-bond donors distinguish it from regioisomeric C6-esters (HBD count = 1) and monocyclic building blocks [5]. Its favorable drug-likeness profile (XLogP3 0.5; MW 169; rotatable bonds 3) makes it an ideal component for fragment-based drug discovery (FBDD) libraries targeting CNS, metabolic, and anti-infective targets where 3D structural complexity drives hit rates [5].

Process Chemistry Scale-Up – Hydrolysis to 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

The ethyl ester group in 63618-00-8 is the standard protecting form for the carboxylic acid function in multi-step syntheses. US Patent US4235921A and subsequent literature describe a two-step sequence: nitrile formation followed by basic hydrolysis to yield the free carboxylic acid (CAS 63618-02-0) [6]. The ethyl ester provides optimal balance of stability during storage and ease of deprotection (Ba(OH)2 or KOH hydrolysis) compared to methyl ester analogs, which are more prone to premature hydrolysis [6].

Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.